molecular formula C14H17Cl2N3S B4843457 3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole

3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole

Cat. No. B4843457
M. Wt: 330.3 g/mol
InChI Key: JUEWOCSFCNUTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole, also known as DCT, is a synthetic compound that belongs to the triazole family. It is widely used in scientific research due to its unique properties, including its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole involves the inhibition of fungal growth by interfering with the biosynthesis of ergosterol, a key component of the fungal cell membrane. 3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole also exhibits herbicidal activity by inhibiting the biosynthesis of chlorophyll in plants.
Biochemical and Physiological Effects:
3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole has been shown to have a range of biochemical and physiological effects, including the inhibition of fungal growth and the induction of oxidative stress in plants. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole in lab experiments is its low toxicity and high specificity, which allows for accurate and reliable results. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole, including its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Further studies are also needed to explore the potential of 3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole as a fungicide and herbicide in agriculture, as well as its effects on the environment and non-target organisms.
In conclusion, 3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole is a synthetic compound that has a wide range of scientific research applications. Its unique properties, including its mechanism of action and physiological effects, make it a valuable tool for studying plant physiology, biochemistry, and pharmacology. Further research is needed to fully explore the potential of 3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole in various fields and to develop new applications for this compound.

Scientific Research Applications

3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole is used in various scientific research applications, including the study of plant physiology, biochemistry, and pharmacology. It is commonly used as a fungicide and herbicide in agriculture, as well as a pharmaceutical intermediate in the production of other drugs.

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-ethyl-4-propan-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3S/c1-4-13-17-18-14(19(13)9(2)3)20-8-10-11(15)6-5-7-12(10)16/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEWOCSFCNUTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C(C)C)SCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-dichlorobenzyl)sulfanyl]-5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole

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